An In-depth Technical Guide to 5-Amino-3-bromo-2-morpholinopyridine (CAS 1215932-56-1)
An In-depth Technical Guide to 5-Amino-3-bromo-2-morpholinopyridine (CAS 1215932-56-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Amino-3-bromo-2-morpholinopyridine, a key building block for pharmaceutical research and development. The document elucidates the compound's structural features, physicochemical properties, and proposes a detailed, rational synthetic pathway. Furthermore, it delves into the potential reactivity of this molecule, explores its significance in medicinal chemistry based on its constituent pharmacophores, and outlines robust analytical methodologies for its characterization. This guide is intended to serve as a foundational resource for scientists engaged in the design and synthesis of novel therapeutics, leveraging the unique chemical space offered by this substituted aminopyridine.
Introduction: The Strategic Value of Substituted Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs.[1] Its derivatives, particularly aminopyridines, are recognized for their diverse pharmacological activities, including their roles as potassium channel blockers and their applications in treating neurological disorders.[2][3] The strategic incorporation of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and basicity, thereby influencing its pharmacokinetic and pharmacodynamic profile.[3]
5-Amino-3-bromo-2-morpholinopyridine emerges as a compound of significant interest due to the unique combination of its functional groups: a nucleophilic amino group, a synthetically versatile bromine atom, and a morpholine moiety. The morpholine ring is a privileged structure in drug design, often introduced to enhance aqueous solubility, improve metabolic stability, and provide specific interactions with biological targets.[4][5][6] This guide will provide a deep dive into the chemical attributes and synthetic accessibility of this valuable research chemical.
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of 5-Amino-3-bromo-2-morpholinopyridine is essential for its effective utilization in synthetic chemistry and drug design programs.
| Property | Value |
| CAS Number | 1215932-56-1 |
| Molecular Formula | C₉H₁₂BrN₃O |
| Molecular Weight | 258.12 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
| Predicted pKa | The aminopyridine nitrogen will have a basic pKa, influenced by the electronic effects of the other substituents. |
| Predicted logP | The presence of the morpholine and amino groups will influence the lipophilicity, which can be predicted using computational models. |
Proposed Synthetic Pathway and Mechanistic Rationale
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points towards 2,3-dichloro-5-aminopyridine or a protected variant as a key intermediate. The morpholine moiety can be installed via nucleophilic substitution of the chlorine atom at the 2-position, which is highly activated towards SₙAr due to its proximity to the ring nitrogen.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Chloro-5-nitropyridine
This synthesis starts from the commercially available 2-hydroxypyridine. Nitration followed by chlorination provides the key di-substituted pyridine intermediate.
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Nitration: To a solution of 2-hydroxypyridine in concentrated sulfuric acid, slowly add a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature (typically 0-10 °C).
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After the addition is complete, the reaction mixture is stirred for several hours and then carefully poured onto ice.
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The precipitated 2-hydroxy-5-nitropyridine is collected by filtration, washed with water, and dried.
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Chlorination: The 2-hydroxy-5-nitropyridine is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 2-chloro-5-nitropyridine.
Step 2: Bromination of 2-Chloro-5-nitropyridine
The electron-withdrawing nitro group directs the electrophilic bromination to the 3-position.
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To a solution of 2-chloro-5-nitropyridine in a suitable solvent (e.g., fuming sulfuric acid or a halogenated solvent), add a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine.
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The reaction is typically carried out at an elevated temperature to facilitate the reaction.
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Upon completion, the reaction mixture is worked up to isolate 2-chloro-3-bromo-5-nitropyridine.
Step 3: Reduction of the Nitro Group
The nitro group is reduced to an amine, providing the key precursor for the final step.
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The 2-chloro-3-bromo-5-nitropyridine is dissolved in a solvent like ethanol or ethyl acetate.
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A reducing agent such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) is used to reduce the nitro group to an amine.
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After the reaction is complete, the product, 5-amino-2-chloro-3-bromopyridine, is isolated and purified.
Step 4: Nucleophilic Aromatic Substitution with Morpholine
This final step introduces the morpholine moiety.
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A solution of 5-amino-2-chloro-3-bromopyridine and an excess of morpholine in a suitable solvent (e.g., ethanol, NMP, or DMF) is heated. Microwave irradiation can significantly accelerate this type of reaction.[7]
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The reaction progress is monitored by TLC or LC-MS.
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Upon completion, the solvent is removed, and the crude product is purified by column chromatography to yield 5-Amino-3-bromo-2-morpholinopyridine.
Reactivity and Potential for Further Derivatization
5-Amino-3-bromo-2-morpholinopyridine is a versatile scaffold for further chemical modifications, primarily through reactions involving the amino and bromo substituents.
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Amino Group: The amino group at the 5-position can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by Sandmeyer-type reactions. This allows for the introduction of a wide range of functional groups.
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Bromo Group: The bromine atom at the 3-position is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This provides a powerful tool for constructing carbon-carbon and carbon-nitrogen bonds. The reactivity of the bromine is influenced by the electronic nature of the other substituents on the pyridine ring.[8]
Analytical Characterization
Robust analytical techniques are crucial for confirming the identity and purity of the synthesized 5-Amino-3-bromo-2-morpholinopyridine.
| Technique | Expected Observations |
| ¹H NMR | The spectrum would show distinct signals for the aromatic protons on the pyridine ring, the protons of the morpholine ring, and the protons of the amino group. The chemical shifts and coupling constants would be consistent with the proposed structure. |
| ¹³C NMR | The spectrum would display the expected number of carbon signals corresponding to the pyridine and morpholine rings. The chemical shifts would be influenced by the attached functional groups. |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (or a protonated molecular ion peak in ESI-MS) corresponding to the molecular weight of the compound (258.12 g/mol ). The isotopic pattern of the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature. |
| Infrared (IR) Spectroscopy | The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the aromatic and aliphatic protons, C=C and C=N stretching of the pyridine ring, and C-O stretching of the morpholine ether linkage. |
| High-Performance Liquid Chromatography (HPLC) | HPLC analysis would be used to assess the purity of the compound. A single major peak would indicate a high degree of purity. |
Applications in Medicinal Chemistry and Drug Development
The structural motifs present in 5-Amino-3-bromo-2-morpholinopyridine suggest its potential as a valuable scaffold in the development of new therapeutic agents.
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Kinase Inhibitors: The aminopyridine core is a well-established pharmacophore in the design of kinase inhibitors for the treatment of cancer and inflammatory diseases. The morpholine group can be used to target the solvent-exposed region of the ATP-binding pocket of many kinases, enhancing both potency and selectivity.
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Central Nervous System (CNS) Agents: Aminopyridines are known to modulate the activity of ion channels in the CNS.[2] The morpholine moiety can improve the blood-brain barrier permeability of a molecule, making this scaffold attractive for the development of drugs targeting neurological disorders.
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Antimicrobial and Antiprotozoal Agents: Aminopyridine derivatives have shown promise as antimicrobial and antiprotozoal agents.[3] The ability to further functionalize this scaffold allows for the exploration of new chemical space in the search for novel anti-infective drugs.
Safety and Handling
As with any laboratory chemical, 5-Amino-3-bromo-2-morpholinopyridine should be handled with appropriate safety precautions.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
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Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
5-Amino-3-bromo-2-morpholinopyridine is a strategically designed chemical building block with significant potential in pharmaceutical research. Its unique combination of a reactive aminopyridine core, a versatile bromine handle for cross-coupling reactions, and a property-enhancing morpholine moiety makes it an attractive starting point for the synthesis of diverse compound libraries. This technical guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, its potential for further derivatization, and its likely applications in drug discovery. By leveraging the information presented herein, researchers can effectively incorporate this valuable intermediate into their synthetic strategies to accelerate the development of novel and impactful therapeutics.
References
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